1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
1-Ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a heterocyclic urea derivative featuring a pyrazole core substituted with a furan-3-yl group at the 4-position and an ethylurea side chain. The compound combines a urea moiety—a well-known pharmacophore in medicinal chemistry—with pyrazole and furan heterocycles, which are often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
1-ethyl-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-2-13-12(17)14-4-5-16-8-11(7-15-16)10-3-6-18-9-10/h3,6-9H,2,4-5H2,1H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICQPXXMDAMVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C=C(C=N1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with the pyrazole derivative.
Formation of the urea linkage: The final step involves the reaction of the intermediate with ethyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furanones, while reduction of the pyrazole ring could yield pyrazolines.
Scientific Research Applications
1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrazole-Based Ureas: 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a): Differs by replacing the furan-3-yl group with a phenyl ring and introducing a methyl group at the pyrazole 3-position. The phenyl group increases hydrophobicity, while the methyl group enhances steric hindrance . 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13): Substitutes the furan with a dimethoxyphenyl group, introducing electron-donating methoxy substituents that may enhance π-π stacking interactions .
Substituent Variations
Furan vs. Other Aromatic Groups :
The furan-3-yl group in the target compound provides an electron-rich heteroaromatic system, contrasting with phenyl (in 9a), pyridinyl (in EP 4 210 118 A1 ), or pyrimidinyl (in EP 4 210 118 A1 ) substituents. Furan’s lower aromaticity and oxygen atom may improve solubility in polar solvents compared to purely hydrocarbon-based rings.- Ethylurea Linker vs.
Physical and Spectroscopic Properties
Table 1: Comparative Data for Selected Urea Derivatives
Q & A
Q. What are the common synthetic routes for 1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea, and what are the critical optimization parameters?
- Methodological Answer : Synthesis typically involves multi-step processes, including:
- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions.
- Urea linkage introduction : Reaction of isocyanates with amines or via Curtius rearrangement of acyl azides (e.g., 4-hydroxymethylpyrazole-3-carbonyl azides reacting with primary amines under Curtius reaction conditions) .
- Critical parameters :
- Solvent selection (e.g., DMF for alkylation steps, ethanol for cyclization) .
- Temperature control (reflux conditions for pyrazole formation, room temperature for urea coupling).
- Purification methods (chromatography or recrystallization to isolate intermediates) .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns of the pyrazole and furan rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : To resolve stereochemical ambiguities, as demonstrated for structurally similar urea derivatives .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity assays (e.g., MTT assay against cancer cell lines) .
- Enzyme inhibition studies : Target kinases or inflammatory mediators (e.g., COX-2) using fluorescence-based assays .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step during synthesis?
- Methodological Answer :
- Optimize reaction stoichiometry : Use a 1.2–1.5 molar excess of alkylating agents to drive the reaction .
- Catalyst addition : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Microwave-assisted synthesis : Reduce reaction time and improve yield compared to conventional heating .
Q. What strategies are employed to elucidate the mechanism of action given structural complexity?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock .
- Site-directed mutagenesis : Identify critical binding residues in enzymatic targets .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity and kinetics for putative targets .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Use identical cell lines, incubation times, and controls to minimize variability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between furan substitution and anti-inflammatory activity) .
- Dose-response validation : Confirm activity across a broad concentration range to rule out false positives .
Q. What computational methods aid in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Quantitative SAR (QSAR) : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
- Pharmacophore modeling : Map essential functional groups (e.g., urea moiety for hydrogen bonding) .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Q. How to stabilize the furan ring against oxidation during synthesis?
- Methodological Answer :
- Protective groups : Temporarily mask the furan oxygen with silyl ethers (e.g., TBSCl) during reactive steps .
- Mild oxidation conditions : Use buffered systems (e.g., NaIO4 in aqueous acetone) to prevent over-oxidation .
- Inert atmosphere : Conduct reactions under nitrogen/argon to minimize radical degradation .
Q. What are the solubility challenges in aqueous assays, and how can they be mitigated?
- Methodological Answer :
Q. How to confirm target engagement in cellular assays?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation upon compound binding .
- Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cells .
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
